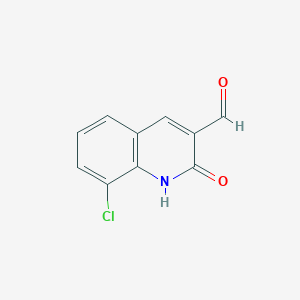

8-Chloro-2-hydroxyquinoline-3-carbaldehyde

CAS No.: 73568-42-0

Cat. No.: VC17472820

Molecular Formula: C10H6ClNO2

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73568-42-0 |

|---|---|

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | 8-chloro-2-oxo-1H-quinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14) |

| Standard InChI Key | QKXNZUDICDPMPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-8-hydroxyquinoline-3-carbaldehyde, reflects its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with functional groups strategically positioned to influence electronic and steric properties. Key structural identifiers include:

The aldehyde group at position 3 enhances electrophilicity, enabling condensation reactions, while the hydroxy group at position 2 facilitates hydrogen bonding and metal coordination .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis of 8-chloro-2-hydroxyquinoline-3-carbaldehyde typically involves multi-step functionalization of quinoline precursors. While detailed protocols are proprietary, analogous pathways for related chloroquinoline carbaldehydes include:

-

Vilsmeier-Haack Reaction: Formylation of 8-chloroquinolin-2-ol using phosphoryl chloride and dimethylformamide .

-

Oxidative Methods: Oxidation of 3-hydroxymethyl intermediates on pre-chlorinated quinolines .

MolCore BioPharmatech reports manufacturing the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a high-value pharmaceutical intermediate .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Avoiding over-chlorination or formylation at undesired positions.

-

Stability: The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.61 g/mol | |

| Density | 1.364 g/cm³ | |

| Boiling Point | 349.3°C at 760 mmHg | |

| Flash Point | 165°C | |

| Solubility | Low in water; soluble in DMSO |

The compound’s low aqueous solubility aligns with its LogP value, necessitating solubilizing agents for biological assays .

Chemical Reactivity and Derivatives

Aldehyde-Driven Reactions

The formyl group participates in nucleophilic additions and condensations:

-

Schiff Base Formation: Reacts with amines to yield imines, useful in metal-organic frameworks .

-

Cyclocondensation: With hydrazines or thiosemicarbazides to form triazoles or thiadiazoles, respectively .

Halogen Reactivity

The chloro substituent at position 8 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, though steric hindrance may limit efficiency .

Applications in Research and Industry

Pharmaceutical Intermediate

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is a precursor to:

-

Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and viral pathogens .

-

Anticancer Compounds: Metal complexes derived from Schiff bases show cytotoxicity in preclinical studies .

Materials Science

The compound’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) makes it valuable in designing catalytic systems and luminescent materials .

| Parameter | Specification | Source |

|---|---|---|

| Hazard Codes | Xi (Irritant) | |

| Storage | 2–8°C in inert atmosphere | |

| PPE | Gloves, goggles, ventilation |

No acute toxicity data are publicly available, but standard precautions for handling irritants are recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume